4,8-Dichloro-2-trichloromethylquinoline CAS number
4,8-Dichloro-2-trichloromethylquinoline CAS number
An In-depth Technical Guide to 4,8-Dichloro-2-(trichloromethyl)quinoline
Abstract
This technical guide provides a comprehensive overview of 4,8-Dichloro-2-(trichloromethyl)quinoline, identified by CAS Number 93600-66-9. Intended for an audience of researchers, chemists, and professionals in drug development, this document details the compound's core physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, and explores its chemical reactivity, focusing on its utility as a synthetic intermediate. Furthermore, potential applications in medicinal chemistry are discussed, grounded in the broader context of the quinoline scaffold's pharmacological significance. Crucial safety, handling, and storage protocols are also presented to ensure safe laboratory practices. This guide is structured to provide both foundational knowledge and actionable insights for the scientific community.
Introduction and Core Properties
4,8-Dichloro-2-(trichloromethyl)quinoline is a halogenated heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antimalarial, anticancer, and antimicrobial drugs.[1][2][3] The subject compound is distinguished by a unique substitution pattern: two chlorine atoms at the 4 and 8 positions of the quinoline ring and a trichloromethyl group at the 2-position. This -CCl₃ group is a key functional handle, serving as a precursor to the carboxylic acid moiety, which significantly enhances the compound's value as a versatile intermediate in organic synthesis.
Key Identifiers and Physicochemical Properties
The fundamental properties of 4,8-Dichloro-2-(trichloromethyl)quinoline are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 93600-66-9 | [4][5] |
| Molecular Formula | C₁₀H₄Cl₅N | [4] |
| Molecular Weight | 315.4 g/mol | [4] |
| InChIKey | SVZIGLFLUNAGHC-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(Cl)(Cl)Cl | N/A |
| Physical Form | Solid (Predicted) | N/A |
Synthesis and Characterization
The synthesis of 4,8-Dichloro-2-(trichloromethyl)quinoline typically proceeds via the exhaustive chlorination of the corresponding 2-methylquinoline precursor. This transformation leverages the reactivity of the methyl group's benzylic protons, which can be sequentially replaced by chlorine atoms under radical or high-temperature conditions.
Synthetic Workflow
The diagram below illustrates a generalized workflow for the preparation of the title compound from a suitable 2-methylquinoline starting material.
Caption: General workflow for the synthesis of 4,8-Dichloro-2-(trichloromethyl)quinoline.
Experimental Protocol: Chlorination of 4,8-Dichloro-2-methylquinoline
The following protocol is a representative procedure adapted from established methods for the chlorination of quinoline derivatives.[6]
Disclaimer: This protocol involves hazardous materials and high temperatures. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, add 4,8-dichloro-2-methylquinoline (1.0 eq) and a high-boiling inert solvent such as 1,2,4-trichlorobenzene.
-
Initiation: Heat the mixture to approximately 95-100°C with vigorous stirring.
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Chlorination: Introduce chlorine gas through the gas inlet tube at a steady rate. The reaction is exothermic, and the temperature should be carefully controlled, allowing it to rise gradually to ~130°C.
-
Reaction Completion: Continue the chlorination at elevated temperatures (up to 200°C) for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material and intermediate chlorination products.
-
Solvent Removal: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure (vacuum distillation).
-
Purification: The crude solid residue is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Spectroscopic Characterization
While specific spectral data for this compound is not widely published, characterization would rely on standard analytical techniques. Based on the structure and data from analogous compounds, the following spectral features are expected:[7][8]
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¹H NMR: The spectrum would be characterized by the absence of the methyl singlet from the starting material and the presence of only aromatic protons. The signals would appear as doublets and triplets in the aromatic region (approx. 7.5-8.5 ppm), consistent with the substituted quinoline ring system.
-
¹³C NMR: The spectrum would show signals corresponding to the ten carbons of the quinoline core. A key signal would be the carbon of the -CCl₃ group, expected to appear around 95-100 ppm. The remaining signals would be in the aromatic region (approx. 120-150 ppm).
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of five chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern is a definitive indicator of the compound's elemental composition.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 4,8-Dichloro-2-(trichloromethyl)quinoline is dominated by the trichloromethyl group, which serves as a masked carboxylic acid.
Hydrolysis to Quinoline-2-Carboxylic Acid
The most significant reaction of this compound is its hydrolysis to 4,8-dichloroquinoline-2-carboxylic acid. This transformation is typically achieved by heating the compound in the presence of an acid, such as a mixture of sulfuric and acetic acid.[9] The trichloromethyl group is an excellent leaving group, facilitating nucleophilic attack by water, which ultimately leads to the formation of the stable carboxylic acid. This reaction makes the title compound a valuable intermediate for accessing quinaldic acid derivatives, which are important ligands and pharmaceutical building blocks.[10][11]
Caption: Hydrolysis of the -CCl₃ group to a carboxylic acid.
Applications in Research and Drug Development
While direct biological applications of 4,8-Dichloro-2-(trichloromethyl)quinoline are not extensively documented, its primary value lies in its role as a key synthetic intermediate.
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Precursor for Biologically Active Molecules: The quinoline core is central to many pharmaceuticals.[12] By converting the -CCl₃ group to a carboxylic acid, and subsequently to esters, amides, or other functionalities, a diverse library of novel quinoline derivatives can be synthesized for screening in drug discovery programs.
-
Antimalarial and Antimicrobial Research: Chloro-substituted quinolines, such as chloroquine, are historically significant antimalarial agents.[3][12] New derivatives synthesized from this intermediate could be investigated for activity against drug-resistant strains of malaria or other microbes.[2]
-
Oncology Research: The quinoline and quinazoline scaffolds are present in several approved tyrosine kinase inhibitors used in cancer therapy.[13] This makes the compound a relevant starting point for the synthesis of novel potential anticancer agents.
Safety, Handling, and Storage
No specific safety data sheet is available for CAS 93600-66-9. The following information is extrapolated from data on structurally similar compounds, such as other dichloroquinolines and halo-substituted quinolines.[14][15][16]
Hazard Identification
This compound should be handled as a hazardous substance.
| Hazard Class | Statement | GHS Codes (Probable) |
| Acute Toxicity | Toxic if swallowed. | H301 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Signal Word: Danger [14]
Recommended Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[16] Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16] Store away from incompatible materials such as strong oxidizing agents.
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